4-[4-(Propan-2-yl)phenyl]but-3-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(4-propan-2-ylphenyl)but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)12-8-6-11(7-9-12)4-3-5-13(14)15/h3-4,6-10H,5H2,1-2H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHYPDJJRIGEIU-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(Propan-2-yl)phenyl]but-3-enoic acid, also known as (3E)-4-(4-isopropylphenyl)but-3-enoic acid, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its structure, which includes a but-3-enoic acid backbone with an isopropyl-substituted phenyl group. The synthesis typically involves the following steps:
- Starting Materials : The synthesis begins with 4-isopropylbenzaldehyde and malonic acid.
- Condensation Reaction : A condensation reaction is performed using sodium ethoxide as a base to form a β-keto ester.
- Decarboxylation : The β-keto ester undergoes decarboxylation under acidic conditions to yield the final product.
These steps can be optimized for industrial production to enhance yield and purity using continuous flow reactors and advanced purification techniques.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways. Notably, it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory prostaglandins, which are mediators of inflammation and pain.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various models, potentially making it a candidate for therapeutic applications in inflammatory diseases.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects. Studies suggest that it may alleviate pain by modulating pain pathways at the molecular level .
Case Study 1: In Vivo Analysis
A study investigated the anti-inflammatory effects of the compound in a rat model induced with paw edema. Results indicated that administration of this compound significantly reduced swelling compared to control groups, supporting its potential use in treating inflammatory conditions.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies suggest that it binds effectively at the active sites of COX enzymes, further validating its role as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Analgesic | COX inhibition |
| Cinnamic Acid | Structure | Antioxidant, Antimicrobial | Free radical scavenging |
| 4-Acetaminophenol | Structure | Analgesic, Antipyretic | COX inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- (E)-4-[4-[bis(2-Chloroethyl)amino]phenyl]but-3-enoic acid Key Differences: Replaces the isopropyl group with a bis(2-chloroethyl)amino substituent, introducing alkylating properties characteristic of nitrogen mustard agents. In contrast, 4-[4-(Propan-2-yl)phenyl]but-3-enoic acid lacks alkylating functionality, suggesting divergent biological applications . Physicochemical Properties: The chloroethyl groups increase molecular weight (C14H17Cl2NO2 vs. C13H16O2) and polarity, likely reducing lipophilicity compared to the isopropyl-substituted analogue.
Butenoic Acid Derivatives with Extended Conjugation
- (E)-4-[4-[[4-[[(E)-3-Carboxyprop-2-enoyl]amino]phenyl]methyl]anilino]-4-oxobut-2-enoic acid Key Differences: Incorporates additional carboxylic acid and amide groups, creating a conjugated system with extended π-electron delocalization. Functional Implications: The presence of multiple hydrogen-bonding sites enhances solubility in polar solvents and may improve binding affinity in protein-targeted applications. However, the increased complexity (C22H19N2O6) could complicate synthetic scalability compared to the simpler isopropyl-substituted compound .
Silylated Butenoic Acid Analogues
- 4-Cyclohexylidene-2,2-dimethyl-3-(trimethylsilyl)but-3-enoic acid (34d) Key Differences: Features a trimethylsilyl (TMS) group and cyclohexylidene moiety, which enhance steric bulk and alter electronic properties. Functional Implications: The TMS group improves stability against nucleophilic attack, making this compound suitable for catalytic asymmetric synthesis.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Applications | Key Properties |
|---|---|---|---|---|
| This compound | C13H16O2 | Carboxylic acid, isopropylphenyl | Pharmaceutical intermediates | Moderate polarity, thermal stability |
| (E)-4-[4-[bis(2-Chloroethyl)amino]phenyl]but-3-enoic acid | C14H17Cl2NO2 | Carboxylic acid, nitrogen mustard | Antineoplastic agents | Alkylating activity, higher reactivity |
| (E)-4-[4-[[4-[[(E)-3-Carboxyprop-2-enoyl]amino]phenyl]methyl]anilino]-4-oxobut-2-enoic acid | C22H19N2O6 | Carboxylic acid, amide, ketone | Drug discovery, polymer chemistry | High polarity, multi-functional reactivity |
| 4-Cyclohexylidene-2,2-dimethyl-3-(trimethylsilyl)but-3-enoic acid (34d) | C15H24O2Si | Carboxylic acid, TMS, cyclohexylidene | Asymmetric catalysis | Enhanced steric protection, lipophilicity |
Research Findings and Implications
- Reactivity: The isopropyl group in this compound provides steric hindrance that may slow electrophilic aromatic substitution compared to analogues with electron-donating substituents (e.g., amino groups) .
- Synthetic Utility: Simpler derivatives like this compound are more amenable to large-scale synthesis than multi-functional analogues, which require complex purification steps .
Preparation Methods
Starting Carbonyl Compounds
The synthesis begins with the corresponding carbonyl compound $$ R1 - CO - R2 $$, where $$ R1 $$ is the 4-(propan-2-yl)phenyl group and $$ R2 $$ is hydrogen or an organic radical. For this compound, the carbonyl precursor is typically a ketone or aldehyde bearing the 4-(propan-2-yl)phenyl substituent.
Formation of Vinyl Magnesium Halide Adducts
The carbonyl compound reacts with vinyl magnesium halides (vinyl Grignard reagents) to form the corresponding allylic alcohol intermediates. This step introduces the vinyl group essential for the but-3-ene structure.
$$
R1 - CO - R2 + \text{CH}2=CHMgX \rightarrow R1 - CH(OH) - CH=CH_2
$$
Alternative Route via Acetylides and Partial Hydrogenation
Alternatively, the carbonyl compound can react with acetylides such as sodium acetylide to form alkynyl intermediates, which are then partially hydrogenated to yield the vinyl group.
$$
R1 - CO - R2 + NaC \equiv CH \rightarrow R1 - C \equiv C - R2 \xrightarrow[\text{partial H}2]{\text{catalyst}} R1 - CH=CH - R_2
$$
This method allows precise control over the geometry of the double bond in the but-3-enoic acid.
Conversion to But-3-enoic Acid
The allylic alcohol or vinyl intermediate is then converted to the corresponding but-3-enoic acid by oxidation or hydrolysis steps, depending on the protecting groups and substituents present. Esters can be formed if alkylation or esterification is desired, often using lower alkyl groups for solubility and handling advantages.
Reaction Conditions and Catalysts
- Grignard Reactions: Typically carried out in anhydrous ether solvents under inert atmosphere to prevent moisture interference.
- Partial Hydrogenation: Employs catalysts such as Lindlar's catalyst to selectively hydrogenate alkynes to cis-alkenes without over-reduction to alkanes.
- Oxidation: Mild oxidizing agents are used to convert alcohol intermediates to acids, avoiding over-oxidation or degradation of sensitive vinyl groups.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Carbonyl compound synthesis | Starting from 4-(propan-2-yl)benzaldehyde or ketone | Carbonyl intermediate with substituted phenyl | Commercially available or synthesized via Friedel-Crafts alkylation |
| 2. Vinyl group introduction | Vinyl magnesium halide (CH2=CHMgX) or sodium acetylide + partial hydrogenation | Allylic alcohol or vinyl intermediate | Control of stereochemistry via choice of method |
| 3. Oxidation/hydrolysis | Mild oxidants (e.g., KMnO4, CrO3 alternatives) or acidic hydrolysis | This compound | Esterification possible for derivatives |
| 4. Purification | Crystallization, distillation, chromatography | Pure acid or ester product | Ensures removal of side products and unreacted materials |
Research Findings and Optimization Notes
- The patent US4585594A emphasizes that the starting carbonyl compounds and vinyl magnesium halides can be tailored to introduce various substituents, allowing for a broad scope of 4-substituted but-3-ene-1-carboxylic acids, including the isopropylphenyl derivative.
- The partial hydrogenation route provides an alternative when vinyl magnesium halides are less accessible or when stereochemical control is critical.
- Reaction yields and purity depend strongly on the control of moisture and temperature during Grignard formation and on the catalyst choice during hydrogenation.
- Ester derivatives of the acid can be preferentially synthesized by using alkyl vinyl magnesium halides or by esterification post acid formation, which is useful for downstream applications.
Q & A
Q. What experimental designs are critical for assessing the compound's photostability and oxidative degradation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
